Home > Products > Screening Compounds P98800 > 17-phenyl-trinor-PGE2
17-phenyl-trinor-PGE2 - 38315-43-4

17-phenyl-trinor-PGE2

Catalog Number: EVT-308795
CAS Number: 38315-43-4
Molecular Formula: C23H30O5
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

17-Phenyl-trinor-prostaglandin E2 is a synthetic analog of prostaglandin E2 (PGE2), a naturally occurring eicosanoid. [] PGE2 exerts its biological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. [, ] As a synthetic analog, 17-phenyl-trinor-PGE2 exhibits selectivity for specific EP receptors, particularly EP1 and EP3. [, , , , , , , , , ]

Researchers utilize 17-phenyl-trinor-PGE2 in vitro and in vivo to elucidate the specific roles of EP1 and EP3 receptors in various physiological and pathological processes. [, , , , , , , , , , ] This compound serves as a valuable tool to study prostaglandin signaling pathways and potential therapeutic targets for diseases.

Prostaglandin E2 (PGE2)

Relevance: PGE2 is the parent compound of 17-phenyl-trinor-PGE2. 17-Phenyl-trinor-PGE2 is a synthetic analog of PGE2 designed to selectively activate specific EP receptor subtypes, primarily EP1 and EP3 [, , , , , , , ]. Several studies highlighted the contrasting effects of PGE2 and 17-phenyl-trinor-PGE2 on cellular functions like proliferation, differentiation, and cytokine production, indicating the importance of specific EP receptor activation in mediating PGE2's diverse biological effects [, , , , ].

Sulprostone

Compound Description: Sulprostone is a synthetic prostaglandin analog that exhibits a high affinity for EP3 receptors, with a lower affinity for EP1 receptors [, , , ]. It is often used as a pharmacological tool to investigate the role of EP3 receptors in various physiological and pathological processes.

Butaprost

Compound Description: Butaprost is a synthetic prostaglandin analog that selectively activates the EP2 receptor [, , , , , ]. It is frequently employed to elucidate the specific roles of EP2 receptors in various biological systems.

Relevance: Butaprost serves as a valuable tool to differentiate the effects mediated by EP2 receptors from those mediated by 17-phenyl-trinor-PGE2, which primarily targets EP1 and EP3 receptors. Contrasting the biological responses elicited by butaprost and 17-phenyl-trinor-PGE2 helps unravel the specific contributions of different EP receptor subtypes [, , , ].

11-Deoxy-PGE1

Compound Description: 11-Deoxy-PGE1 is a synthetic prostaglandin analog known to activate EP2, EP3, and EP4 receptors [, , , , , ]. This compound acts as a valuable pharmacological tool to investigate the roles of these receptor subtypes in various biological processes.

Relevance: This compound provides insights into the potential involvement of EP2, EP3, and EP4 receptors in mediating the observed effects. Since 17-phenyl-trinor-PGE2 primarily targets EP1 and EP3, comparing their effects can help dissect the individual contributions of different EP receptor subtypes [, , ].

Misoprostol

Compound Description: Misoprostol is a synthetic prostaglandin analog that primarily activates the EP4 receptor, but also shows affinity for EP2 and EP3 receptors at higher concentrations [, ].

Relevance: Comparing the effects of misoprostol with 17-phenyl-trinor-PGE2 can help distinguish the specific roles of EP4 receptors from those of EP1 and EP3 receptors in mediating various biological effects. This comparison is particularly relevant when investigating processes potentially influenced by multiple EP receptor subtypes [, ].

16,16-Dimethyl-Prostaglandin E2 (16,16-dimethyl-PGE2)

Compound Description: 16,16-Dimethyl-Prostaglandin E2 (16,16-dimethyl-PGE2) is a synthetic, long-acting analog of PGE2 that demonstrates activity at multiple EP receptor subtypes, including EP1, EP2, EP3, and EP4 [, , ].

Relevance: Similar to PGE2, 16,16-dimethyl-PGE2 activates a broader range of EP receptors compared to the more selective 17-phenyl-trinor-PGE2. Comparing their effects can aid in understanding the significance of specific EP receptor activation versus a more global EP receptor activation in mediating the observed biological responses [, , ].

ONO-AE1-329

Compound Description: ONO-AE1-329 is a highly selective agonist for the EP4 receptor subtype, commonly used to explore the specific functions of EP4 receptors in various biological contexts [].

Relevance: ONO-AE1-329, with its high selectivity for EP4, offers a valuable tool to differentiate the effects mediated by EP4 from those mediated by 17-phenyl-trinor-PGE2, which mainly targets EP1 and EP3 receptors. Comparing their actions can help clarify the specific contributions of these different EP receptor subtypes in modulating cellular responses [].

ONO-AP-324

Compound Description: ONO-AP-324 is a selective EP3 receptor agonist often employed to investigate the specific functions of EP3 receptors in various biological processes [, ].

Relevance: ONO-AP-324, with its selectivity for EP3, allows for a more precise examination of EP3 receptor-mediated effects compared to 17-phenyl-trinor-PGE2, which can activate both EP1 and EP3 receptors. This comparison helps to clarify the specific roles of these receptor subtypes in mediating observed cellular responses [, ].

Source and Classification

17-Phenyl Trinor Prostaglandin E2 is a synthetic analog of Prostaglandin E2 (PGE2), classified under the category of prostaglandins, which are unsaturated carboxylic acids derived from fatty acids. This compound is known for its selective agonistic activity towards the EP1 and EP3 receptors, which are subtypes of prostaglandin receptors involved in various physiological processes. The chemical structure of 17-Phenyl Trinor Prostaglandin E2 is represented by the molecular formula C23H30OC_{23}H_{30}O and has a molecular weight of approximately 386.5 g/mol .

Synthesis Analysis

The synthesis of 17-Phenyl Trinor Prostaglandin E2 typically involves multi-step organic reactions that modify the base structure of PGE2. The synthetic pathway generally includes:

  1. Starting Material: The synthesis begins with the derivation of a suitable prostaglandin precursor.
  2. Functional Group Modifications: Key modifications involve the introduction of a phenyl group at the 17-position and the removal or alteration of specific functional groups to create the trinor structure.
  3. Purification: The crude product is purified using chromatographic techniques to achieve the desired purity level.

Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and selectivity during synthesis. Specific details about these parameters can vary based on the laboratory protocols employed.

Molecular Structure Analysis

The molecular structure of 17-Phenyl Trinor Prostaglandin E2 features a cyclopentane ring with various functional groups that confer its biological activity. Notably, it retains the core prostaglandin structure while incorporating modifications that enhance receptor selectivity:

  • Cyclopentane Ring: Central to its activity, providing structural integrity.
  • Phenyl Group: Substituted at the 17-position, influencing receptor binding and activity.
  • Trinor Modifications: These modifications involve the absence of specific carbon atoms in the chain, which alters pharmacokinetics and receptor interactions compared to natural PGE2.

This structural configuration allows it to interact selectively with prostaglandin receptors, particularly influencing pathways related to inflammation and vascular functions .

Chemical Reactions Analysis

17-Phenyl Trinor Prostaglandin E2 participates in several key biological reactions:

  1. Receptor Binding: It acts primarily as an agonist for EP1 and EP3 receptors, leading to various cellular responses such as vasodilation or contraction depending on the tissue type.
  2. Endothelial Barrier Function: In vitro studies have shown that it enhances endothelial barrier integrity through activation of EP4 receptors, which is crucial in inflammatory responses .
  3. Platelet Aggregation: This compound has been observed to promote platelet aggregation via EP3 receptor activation, which is significant in hemostasis .

The understanding of these reactions is vital for elucidating its role in both physiological and pathological processes.

Mechanism of Action

The mechanism of action for 17-Phenyl Trinor Prostaglandin E2 involves:

  1. Receptor Activation: Upon binding to prostaglandin receptors (EP1, EP3, and EP4), it triggers intracellular signaling cascades that lead to various cellular responses.
    • EP1 Activation: Involved in smooth muscle contraction and pain signaling.
    • EP3 Activation: Associated with platelet aggregation and modulation of inflammatory responses.
    • EP4 Activation: Enhances endothelial barrier function and reduces vascular permeability during inflammation .
  2. Signal Transduction Pathways: The binding activates G-protein coupled receptors, leading to downstream effects such as increased intracellular calcium levels or cyclic AMP production, which mediate physiological responses like vasodilation or inflammation modulation.
Physical and Chemical Properties Analysis

The physical properties of 17-Phenyl Trinor Prostaglandin E2 include:

  • Appearance: Typically presented as a solid or semi-solid at room temperature.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and air; therefore, it should be stored in a cool, dark place to maintain stability.

Chemical properties include its reactivity as an acid due to the carboxylic group, which can participate in esterification or amidation reactions under appropriate conditions .

Applications

17-Phenyl Trinor Prostaglandin E2 has significant scientific applications:

  1. Research Tool: Used extensively in pharmacological studies to investigate prostaglandin receptor functions and their roles in various diseases.
  2. Inflammatory Disease Models: Its ability to modulate inflammation makes it valuable in studying conditions like pulmonary inflammation or arthritis in animal models .
  3. Vascular Research: Investigated for its effects on endothelial barrier function, providing insights into vascular permeability during inflammatory responses.
Chemical Structure and Physicochemical Properties of 17-Phenyl Trinor Prostaglandin E2

Structural Analysis and Nomenclature

17-Phenyl trinor prostaglandin E₂ (17-pt-PGE₂) is a synthetic analog of native prostaglandin E₂ (PGE₂). Its systematic IUPAC name is 7-[3-hydroxy-2-(3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl]hept-5-enoic acid, reflecting its distinct modifications. The "trinor" designation indicates the removal of three methylene units (–CH₂–) from the parent PGE₂ structure, specifically from the ω-chain (C17–C20). The critical modification is the substitution of the C17 position with a phenyl group (C₆H₅), which introduces aromaticity and enhances structural rigidity. This phenyl group alters the compound’s conformational flexibility and receptor-binding kinetics compared to endogenous PGE₂ [1] [2].

Molecular Formula and Weight

The molecular formula of 17-pt-PGE₂ is C₂₃H₃₀O₅, with a calculated molecular mass of 386.48 g/mol [1] [2] [3]. This represents a reduction in molecular weight compared to native PGE₂ (C₂₀H₃₂O₅; 352.47 g/mol), primarily due to the truncation of the alkyl chain and the introduction of the phenyl moiety.

Table 1: Molecular Identity of 17-pt-PGE₂

PropertyValue
Systematic Name7-[3-hydroxy-2-(3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl]hept-5-enoic acid
CAS Number38315-43-4
Molecular FormulaC₂₃H₃₀O₅
Molecular Weight386.48 g/mol
Purity (Commercial)≥98% (TLC) [3]

Stereochemical Configuration and Isomerism

Like all prostaglandins, 17-pt-PGE₂ possesses multiple chiral centers, with the cyclopentane ring’s C8, C9, C11, and C12 positions being critical for biological activity. The active form typically adopts the 5Z,13E configuration for the alkenyl chains adjacent to the ring, ensuring optimal alignment with EP receptor binding pockets. The phenyl substitution at C17 does not introduce additional chiral centers but creates steric constraints that limit rotational freedom in the ω-chain. This rigidity reduces isomer diversity compared to native PGE₂ and enhances selectivity toward specific EP receptor subtypes (EP1, EP3, and unexpectedly EP4) [1] [4].

Physicochemical Properties: Solubility, LogP, and Stability

  • Solubility: 17-pt-PGE₂ is a lipophilic compound typically supplied as a colorless oil [3]. It is soluble in organic solvents (e.g., ethanol, DMSO) but exhibits limited aqueous solubility due to the phenyl group and truncated hydrocarbon chain.
  • LogP (Partition Coefficient): While exact experimental LogP values are not provided in the sources, the structure suggests a higher LogP than native PGE₂ due to the aromatic phenyl group. This enhances membrane permeability and bioavailability.
  • Stability: Prostaglandins are susceptible to oxidation and dehydration. 17-pt-PGE₂ requires storage at –20°C to prevent degradation, with solutions stable for ~3 months under these conditions [3]. The α,β-unsaturated ketone in the cyclopentane ring remains a potential site for nucleophilic attack.

Comparative Analysis with Native Prostaglandin E₂ (PGE₂)

Structurally, 17-pt-PGE₂ diverges from PGE₂ in two key ways:

  • Chain Truncation: Removal of C17–C20 atoms.
  • Aromatic Substitution: Phenyl group at C17.

These modifications significantly alter receptor interactions:

  • Receptor Specificity: Originally classified as an EP1/EP3 receptor-selective agonist [2] [3], recent studies reveal it also potently activates EP4 receptors in pulmonary endothelium and platelets [1].
  • Functional Consequences:
  • In pulmonary endothelial cells, 17-pt-PGE₂ enhances barrier function via EP4 activation, reducing vascular leakage and neutrophil infiltration—effects not seen with selective EP1 (ONO-DI-004) or EP3 (sulprostone) agonists [1].
  • In platelets, it promotes aggregation via EP3 receptors [1], demonstrating tissue-dependent receptor specificity.
  • Potency Differences: 17-pt-PGE₂ is 4.4 times more potent than PGE₂ as an antifertility agent in hamsters but less potent in stimulating gerbil colon and rat uterus contractions [2].

Table 2: Structural and Functional Comparison with PGE₂

PropertyNative PGE₂17-pt-PGE₂Biological Implication
ω-Chain Structure-CH₂-CH₂-COOH-C₆H₅ (phenyl)Enhanced rigidity & receptor selectivity
Receptor ActivationPan-agonist (EP1–EP4)EP1, EP3, EP4Tissue-specific effects [1]
Platelet AggregationWeak (via EP3)Strong (via EP3)Pro-thrombotic activity [1]
Endothelial Barrier EnhancementModerate (via EP4)Potent (via EP4)Anti-inflammatory effects [1]

Properties

CAS Number

38315-43-4

Product Name

17-PHENYL TRINOR PROSTAGLANDIN E2

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-20,22,24,26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,22+/m0/s1

InChI Key

FOBVMYJQWZOGGJ-XYRJXBATSA-N

SMILES

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCC2=CC=CC=C2)O)O

Synonyms

17-Ph-trinor-PGE2
17-phenyl-omega-trinor PGE2
17-phenyltrinorprostaglandin E2

Canonical SMILES

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCC2=CC=CC=C2)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CCC2=CC=CC=C2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.